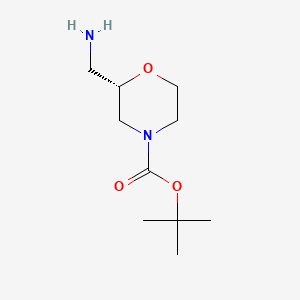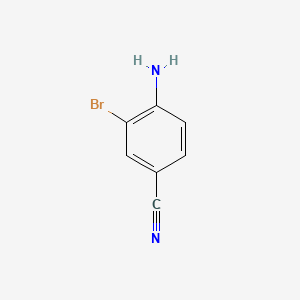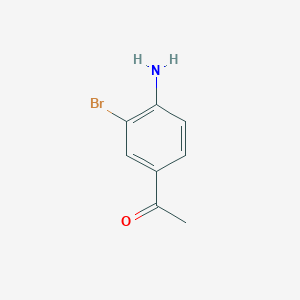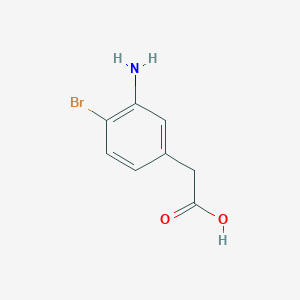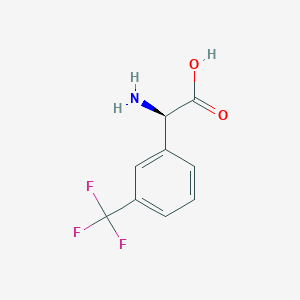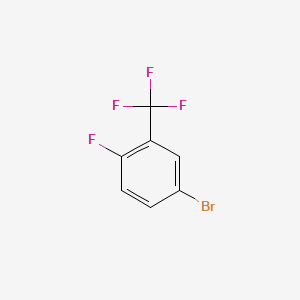
5-Bromo-2-fluorobenzotrifluorure
Vue d'ensemble
Description
5-Bromo-2-fluorobenzotrifluoride is an organic compound with the molecular formula C7H3BrF4 . It is a halogenated aromatic compound, characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzene ring. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals .
Applications De Recherche Scientifique
5-Bromo-2-fluorobenzotrifluoride has a wide range of applications in scientific research :
Chemistry: It is used as a building block in the synthesis of poly(arylene ether)s (PAEs), which are high-performance polymers with applications in membranes and coatings.
Biology: It serves as an intermediate in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It is used in the development of drugs, particularly those targeting specific enzymes or receptors.
Industry: It is employed in the production of specialty chemicals and agrochemicals.
Analyse Biochimique
Biochemical Properties
5-Bromo-2-fluorobenzotrifluoride plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of poly(arylene ether)s and other fluorinated compounds . The nature of these interactions involves the compound acting as a substrate or intermediate in enzymatic reactions, leading to the formation of desired products. For instance, it may be used in the preparation of 3,5-bis(4-fluoro-3-trifluoromethylphenyl)phenol and 9,9-bis(2-ethylhexyl)-2,7-bis[4-fluoro-3-trifluoromethylphenyl]-9H-fluorene .
Cellular Effects
The effects of 5-Bromo-2-fluorobenzotrifluoride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to cause skin irritation and serious eye irritation, indicating its potential impact on cellular structures and functions . Additionally, inhalation of high vapor concentrations may lead to symptoms like headache, dizziness, tiredness, nausea, and vomiting .
Molecular Mechanism
At the molecular level, 5-Bromo-2-fluorobenzotrifluoride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s molecular structure allows it to interact with specific enzymes and proteins, leading to the formation of desired products in biochemical reactions . Its interactions with hydroxyl radicals and other reactive species also play a role in its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-fluorobenzotrifluoride change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. It has been observed that the compound may cause respiratory irritation and other symptoms upon prolonged exposure . The stability of 5-Bromo-2-fluorobenzotrifluoride in various conditions, including its resistance to atmospheric oxidation, is essential for its effective use in biochemical experiments .
Dosage Effects in Animal Models
The effects of 5-Bromo-2-fluorobenzotrifluoride vary with different dosages in animal models. At lower doses, the compound may facilitate desired biochemical reactions without causing significant adverse effects. At higher doses, it may lead to toxic or adverse effects, including respiratory irritation and other symptoms . Understanding the dosage thresholds is crucial for its safe and effective use in biochemical research.
Metabolic Pathways
5-Bromo-2-fluorobenzotrifluoride is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound’s interactions with hydroxyl radicals and other reactive species are essential for its metabolic activity . Its role in the formation of poly(arylene ether)s and other fluorinated compounds highlights its importance in metabolic processes .
Transport and Distribution
Within cells and tissues, 5-Bromo-2-fluorobenzotrifluoride is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation in specific cellular compartments are influenced by its molecular structure and interactions with cellular components . Understanding these transport mechanisms is vital for its effective use in biochemical research.
Subcellular Localization
The subcellular localization of 5-Bromo-2-fluorobenzotrifluoride affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells influences its interactions with enzymes and proteins, thereby affecting its biochemical activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluorobenzotrifluoride typically involves the following steps :
Nitration: m-Fluorobenzotrifluoride is nitrated using a mixture of nitric acid and sulfuric acid to produce 5-fluoro-2-nitrobenzotrifluoride.
Reduction: The nitro group is reduced to an amino group using catalytic hydrogenation with Raney nickel, yielding 5-fluoro-2-aminotrifluorotoluene.
Diazotization and Bromination: The amino group is diazotized and subsequently brominated using cuprous bromide, hydrobromic acid, and sodium nitrate to obtain 5-Bromo-2-fluorobenzotrifluoride.
Industrial Production Methods
In industrial settings, the production of 5-Bromo-2-fluorobenzotrifluoride may involve a more streamlined process :
Bromination: Trifluorotoluene is brominated using sulfuric acid, potassium bromide, and cuprous bromide to produce 2-bromotrifluorotoluene.
Fluorination: The brominated product is then fluorinated using potassium fluoride and potassium tetrafluorocobaltate in dimethyl sulfoxide (DMSO) solvent under reflux conditions to yield 5-Bromo-2-fluorobenzotrifluoride.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-fluorobenzotrifluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Coupling: Palladium-catalyzed coupling reactions with organometallic reagents are common.
Major Products
Substitution: Products include derivatives where bromine or fluorine is replaced by other functional groups.
Coupling: Products include biaryl compounds and other complex aromatic structures.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-fluorobenzotrifluoride depends on its specific application :
In Chemical Reactions: It acts as a reactive intermediate, facilitating the formation of new chemical bonds.
In Biological Systems: When used in drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromobenzotrifluoride
- 3-Fluorobenzotrifluoride
- 2-Bromobenzotrifluoride
Uniqueness
5-Bromo-2-fluorobenzotrifluoride is unique due to the presence of both bromine and fluorine atoms on the benzene ring, along with a trifluoromethyl group. This combination of substituents imparts distinct reactivity and properties, making it valuable in various synthetic applications .
Propriétés
IUPAC Name |
4-bromo-1-fluoro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4/c8-4-1-2-6(9)5(3-4)7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLIJYGWAXPEOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371278 | |
| Record name | 5-Bromo-2-fluorobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
393-37-3 | |
| Record name | 5-Bromo-2-fluorobenzotrifluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=393-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-fluorobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-fluorobenzotrifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3R)-1-benzyl-2,5-dioxopyrrolidin-3-yl] acetate](/img/structure/B1270717.png)
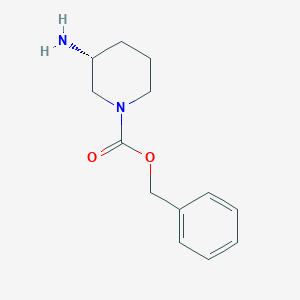
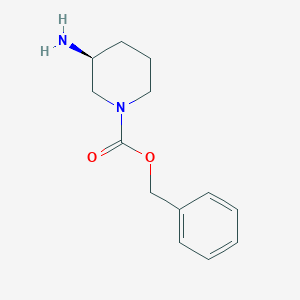
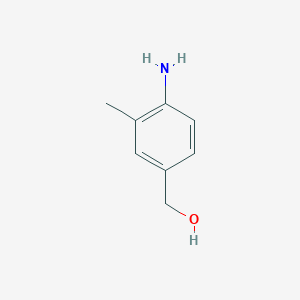
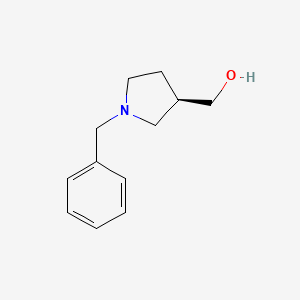
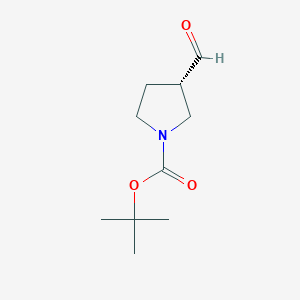
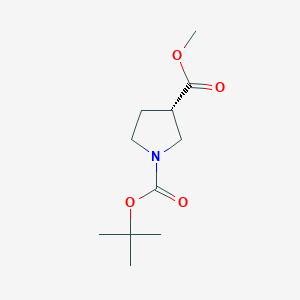

![cis-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1270733.png)
